molecular formula C16H22O3 B14545161 acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol CAS No. 62082-90-0

acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol

Cat. No.: B14545161
CAS No.: 62082-90-0
M. Wt: 262.34 g/mol
InChI Key: HEKLGCKFRUPLQI-IODNYQNNSA-N
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Description

Acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol is a complex organic compound that combines the properties of acetic acid and a substituted cyclohexene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the phenyl group and the dimethyl substituents. The final step involves the addition of the acetic acid moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The phenyl group or the dimethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

Acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler alcohol with a similar cyclohexane ring structure.

    Phenylcyclohexane: Contains a phenyl group attached to a cyclohexane ring.

    Dimethylcyclohexane: A cyclohexane ring with two methyl substituents.

Uniqueness

Acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol is unique due to its combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62082-90-0

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol

InChI

InChI=1S/C14H18O.C2H4O2/c1-10-8-13(9-14(15)11(10)2)12-6-4-3-5-7-12;1-2(3)4/h3-7,13-15H,8-9H2,1-2H3;1H3,(H,3,4)/t13-,14-;/m0./s1

InChI Key

HEKLGCKFRUPLQI-IODNYQNNSA-N

Isomeric SMILES

CC1=C([C@H](C[C@H](C1)C2=CC=CC=C2)O)C.CC(=O)O

Canonical SMILES

CC1=C(C(CC(C1)C2=CC=CC=C2)O)C.CC(=O)O

Origin of Product

United States

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